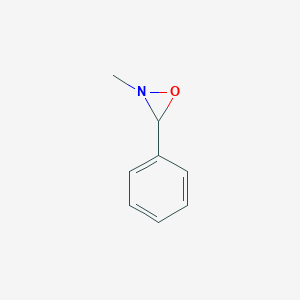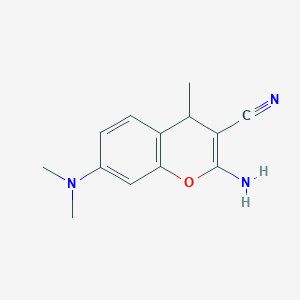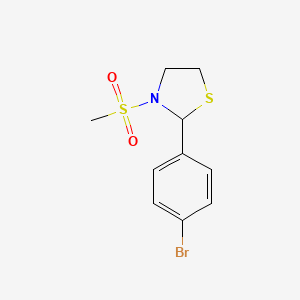
2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring substituted with a 4-bromophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then treated with methylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted thiazolidines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-(4-Bromophenyl)-thiazol-2-amine: Exhibits significant antifungal activity.
4-Bromophenylacetic acid: Used in various chemical reactions and as a precursor for other compounds.
Uniqueness
2-(4-Bromophenyl)-3-methylsulfonyl-1,3-thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring with a bromophenyl and methylsulfonyl group makes it a versatile compound for various applications.
Properties
CAS No. |
537678-41-4 |
|---|---|
Molecular Formula |
C10H12BrNO2S2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-methylsulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H12BrNO2S2/c1-16(13,14)12-6-7-15-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6-7H2,1H3 |
InChI Key |
JOABKIWMBHCLOM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCSC1C2=CC=C(C=C2)Br |
solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
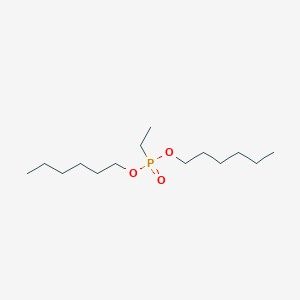
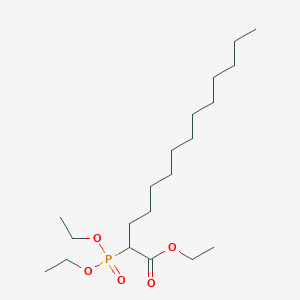
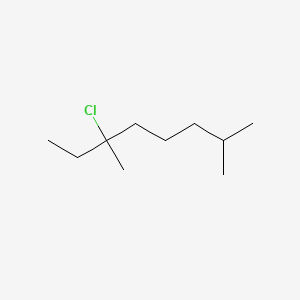
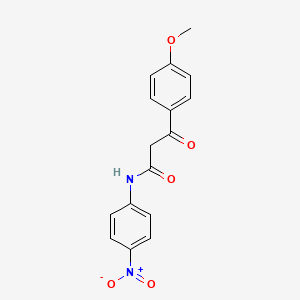
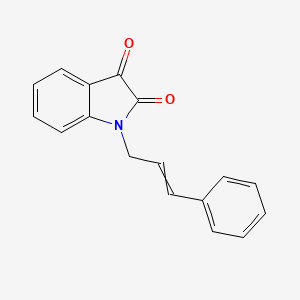
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)

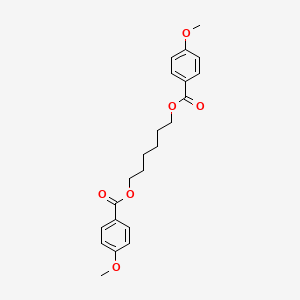

![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
